Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate
Overview
Description
“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is also known by its chemical name "Benzoic acid, 3-amino-4-(1H-pyrazol-1-yl)-, methyl ester" .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” were not found, related compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” consists of a benzoate group attached to a pyrazole ring, which is further substituted with an amino group .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” has a predicted boiling point of 391.3±27.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 1.19±0.10 .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives have been used as antifungal agents . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- In molecular docking studies, certain pyrazole derivatives showed potential as antimicrobial agents .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
properties
IUPAC Name |
methyl 3-amino-4-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLBZCZDBBOVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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